molecular formula C8H16ClNO2S B2797057 5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride CAS No. 1909312-15-7

5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride

Cat. No. B2797057
CAS RN: 1909312-15-7
M. Wt: 225.73
InChI Key: FYHRDTHPFIUIPQ-UHFFFAOYSA-N
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Description

5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride is a chemical compound with the CAS Number: 1909312-15-7 . It has a molecular weight of 225.74 . The compound is typically stored at room temperature and comes in a powder form .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties (like melting point, boiling point, density, etc.) were not found in the available sources .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel sulfur-containing spiro compounds have been synthesized through condensation reactions, including derivatives of 5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride. The structures of these compounds were established using various spectral studies (Reddy et al., 1993).

Neuropharmacological Potential

  • Studies have synthesized and evaluated derivatives of this compound for their anticonvulsant and neurotoxic properties, showing potential for neurological applications (Obniska et al., 2006).

Anticancer Research

  • Research has been conducted on the synthesis of new 1-thia-azaspiro[4.5]decane derivatives and their anticancer activity against various human cancer cell lines, highlighting their potential in cancer research (Flefel et al., 2017).

Receptor Studies

  • Compounds related to this compound have been synthesized to study their affinity for serotonin 5-HT1A and 5-HT2A receptors, indicating potential applications in neuropharmacology and receptor studies (Obniska et al., 2006).

Chemical Synthesis Techniques

  • Methods have been developed for synthesizing 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[4,5] decane-7,9-dione hydrochloride with notable advantages in reaction conditions and yield, contributing to more efficient synthesis in chemical research (Luo et al., 2011).

Radioprotective Properties

  • A study has shown that 7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, a related compound, demonstrates potential radioprotective properties against lethal doses of X-radiation in mice, suggesting applications in radioprotection research (Shapiro et al., 1968).

Drug Discovery Modules

  • Research on the synthesis of novel thia/oxa-azaspiro[3.4]octanes, a similar class of compounds, has been conducted to act as multifunctional modules in drug discovery, indicating the versatility of these compounds in pharmacological research (Li et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5λ6-thia-8-azaspiro[3.6]decane 5,5-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c10-12(11)7-6-9-5-4-8(12)2-1-3-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRDTHPFIUIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCNCCS2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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